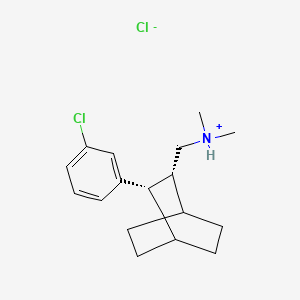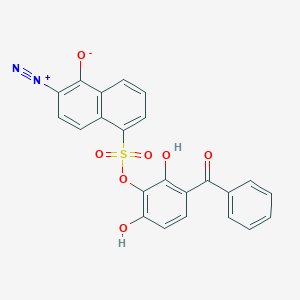
1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a beta-keto ester and hydroxylamine.
Attachment of the Hydrazine Group: The hydrazine moiety can be introduced through a reaction between the isoxazole derivative and hydrazine hydrate under controlled conditions.
Introduction of the Phenethyl Group: The final step involves the alkylation of the hydrazine derivative with alpha-methylphenethyl bromide or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(alpha-Methylphenethyl)-2-(3-isoxazolylcarbonyl)hydrazine: Lacks the methyl group on the isoxazole ring.
1-(alpha-Methylphenethyl)-2-(5-methyl-4-isoxazolylcarbonyl)hydrazine: Has a different substitution pattern on the isoxazole ring.
Uniqueness
1-(alpha-Methylphenethyl)-2-(5-methyl-3-isoxazolylcarbonyl)hydrazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Propiedades
Número CAS |
60789-89-1 |
|---|---|
Fórmula molecular |
C14H17N3O2 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-methyl-N'-(1-phenylpropan-2-yl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H17N3O2/c1-10(8-12-6-4-3-5-7-12)15-16-14(18)13-9-11(2)19-17-13/h3-7,9-10,15H,8H2,1-2H3,(H,16,18) |
Clave InChI |
BYBUKOLWVLGTJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C(=O)NNC(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




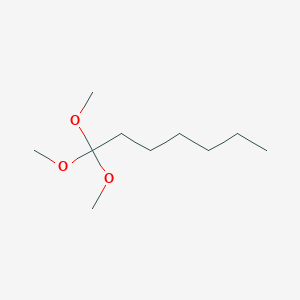
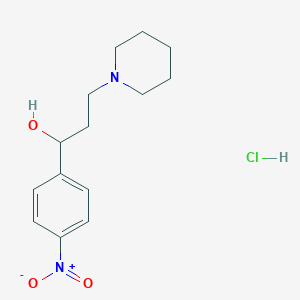
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
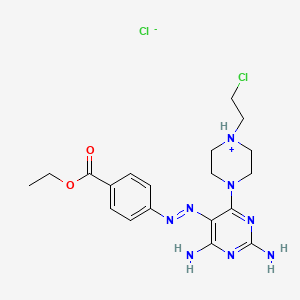
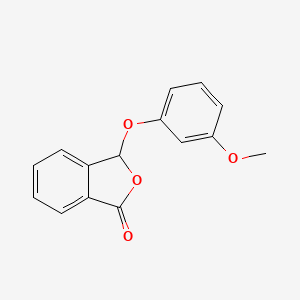


![2-[4-(dimethylaminodiazenyl)-N-[2-(9H-fluoren-9-yl)acetyl]anilino]-2-methylbutanoate](/img/structure/B13761012.png)
